N-(4-sulfamoylphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with a unique structure that includes a sulfonamide group, a thiophene ring, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-aminobenzenesulfonamide with 2-thiophenecarbonyl chloride under basic conditions to form the corresponding sulfonamide intermediate. This intermediate is then reacted with hydrazinecarbothioamide under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiophene ring can interact with biological membranes. The hydrazinecarbothioamide moiety may also play a role in the compound’s biological activity by forming reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(AMINOSULFONYL)PHENYL]-2-METHYLPROPANAMIDE
- N-[4-(AMINOSULFONYL)PHENYL]-5-OXO-2-PYRROLIDINECARBOXAMIDE
- N-[4-(AMINOSULFONYL)PHENYL]ACETAMIDE
Uniqueness
N-[4-(AMINOSULFONYL)PHENYL]-2-(2-THIENYLCARBONYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N4O3S3 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
1-(4-sulfamoylphenyl)-3-(thiophene-2-carbonylamino)thiourea |
InChI |
InChI=1S/C12H12N4O3S3/c13-22(18,19)9-5-3-8(4-6-9)14-12(20)16-15-11(17)10-2-1-7-21-10/h1-7H,(H,15,17)(H2,13,18,19)(H2,14,16,20) |
InChI Key |
YRHFNYGZKDZTFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.